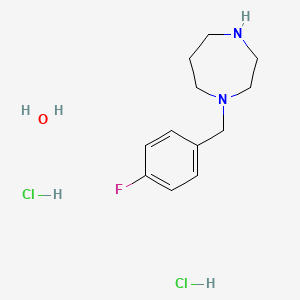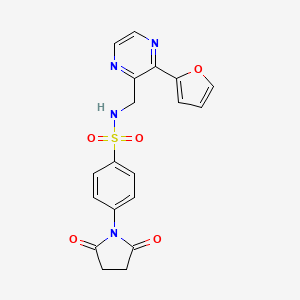
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
Wissenschaftliche Forschungsanwendungen
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, the compound’s unique structure allows for the development of new drugs and therapeutic agents. Additionally, it has applications in industrial processes, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran, methanol, and ethanol, which have been evaluated for their stability . The stability of the keto tautomer in these solvents is higher, and the stability increases with increasing solvent polarity .
Industrial Production Methods: Industrial production methods for (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride are not extensively documented in the literature. the compound’s unique structure suggests that it can be produced using standard organic synthesis techniques involving pyrazole and azetidine derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the tautomerism of the pyrazole ring, which can impact the synthetic strategies and biological activities of targets bearing a pyrazole moiety .
Common Reagents and Conditions: Common reagents used in the reactions of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of polar solvents to enhance the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole and azetidine derivatives .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Acylpyrazoles
- Aminopyrazoles
Uniqueness: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is unique due to its combination of a pyrazole ring and an azetidine moiety, which provides a versatile scaffold for the synthesis of more complex heterocyclic systems . This combination allows for diverse applications in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQIMIFFXAQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)N2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2449805.png)
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)


![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2449811.png)
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2449815.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2449816.png)


![N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2449821.png)


